molecular formula C9H7N3O2 B1399677 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 911463-81-5

1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1399677
CAS No.: 911463-81-5
M. Wt: 189.17 g/mol
InChI Key: XWQIEMRCIPUTMI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic identification of this compound relies on multiple standardized naming conventions and molecular descriptors that precisely define its chemical structure and properties. The compound is officially registered under Chemical Abstracts Service number 911463-81-5, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-pyridin-4-ylpyrazole-3-carboxylic acid, reflecting the substitution pattern where the pyridin-4-yl group is attached to the nitrogen-1 position of the pyrazole ring.

The molecular formula of this compound is established as C₉H₇N₃O₂, indicating the presence of nine carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the molecular structure. This elemental composition corresponds to a molecular weight of 189.17 grams per mole, which has been consistently reported across multiple chemical suppliers and databases. The structural representation using Simplified Molecular Input Line Entry System notation is expressed as c1cnccc1n2ccc(n2)C(=O)O, providing a linear textual description of the molecular connectivity.

Property Value Reference
Chemical Abstracts Service Number 911463-81-5
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
International Union of Pure and Applied Chemistry Name 1-pyridin-4-ylpyrazole-3-carboxylic acid
Simplified Molecular Input Line Entry System c1cnccc1n2ccc(n2)C(=O)O
International Chemical Identifier Key XWQIEMRCIPUTMI-UHFFFAOYSA-N

The International Chemical Identifier representation provides a comprehensive description of the molecular structure as InChI=1S/C9H7N3O2/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H,13,14), which encodes the complete connectivity information including stereochemistry and tautomeric states. The corresponding International Chemical Identifier Key, XWQIEMRCIPUTMI-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier string, facilitating rapid database searches and cross-referencing activities. The Molecular Design Limited number MFCD18260888 provides an additional identifier used specifically within chemical inventory systems and research databases.

Physical property data for this compound indicates specific characteristics that are relevant for handling and application purposes. The compound exhibits a calculated boiling point of 426.5 ± 25.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting substantial thermal stability under standard atmospheric conditions. The flash point has been determined to be 211.7 ± 23.2 degrees Celsius, indicating the temperature at which vapors can form an ignitable mixture with air. Density measurements reveal a value of 1.4 ± 0.1 grams per cubic centimeter, while vapor pressure calculations suggest 0.0 ± 1.1 millimeters of mercury at 25 degrees Celsius.

Historical Development in Heterocyclic Chemistry

The historical development of this compound synthesis and related pyrazole-carboxylic acid derivatives traces back to fundamental advances in heterocyclic chemistry that occurred throughout the late twentieth century. Early investigations into pyrazole chemistry established the foundational synthetic methodologies that would eventually enable the preparation of complex substituted pyrazole systems. The pioneering work of researchers in the 1980s demonstrated the feasibility of constructing pyrazole rings bearing carboxylic acid functionalities through various cyclocondensation and cyclization strategies.

A significant milestone in the development of pyrazole-carboxylic acid chemistry was achieved through research conducted by Cativiela and colleagues, who published seminal work on the synthesis of carbomethoxy-hetarylpyrazoles in 1988. Their investigations revealed that 3(5)-carbomethoxy-4-hetarylpyrazoles could be efficiently obtained through the aromatization of corresponding cis-3-benzamido-3-carbomethoxy-4-hetaryl-pyrazolines, which were themselves prepared by 1,3-dipolar cycloaddition reactions of diazomethane with methyl Z-2-benzamido-3-hetarylpropenoates. This work provided crucial insights into the reactivity patterns of dipolarophiles with diazomethane, establishing theoretical frameworks based on Frontier Molecular Orbital theory that continue to guide synthetic efforts in this area.

The methodological advances reported in the Journal of Heterocyclic Chemistry during this period established important precedents for the preparation of pyrazole derivatives bearing both nitrogen-containing heterocyclic substituents and carboxylic acid functionalities. Research published in 1965 had already demonstrated the biological significance of pyrazole-carboxylic acids, with studies showing that 5-methylpyrazole-3-carboxylic acid exhibited potent hypoglycemic activity as a metabolite of 3,5-dimethylpyrazole in rat models. These early findings provided important validation for the continued investigation of pyrazole-carboxylic acid derivatives as potential pharmaceutical agents.

Year Research Development Key Contribution Reference
1965 Discovery of hypoglycemic activity 5-methylpyrazole-3-carboxylic acid biological activity
1988 Synthesis methodology development 3(5)-carbomethoxy-4-hetarylpyrazole preparation
1988 Theoretical framework establishment Frontier Molecular Orbital theory application
2013 Modern synthetic approaches 4-substituted 3-carboxypyrazole preparations

The evolution of synthetic methodologies continued into the twenty-first century, with researchers developing increasingly sophisticated approaches to pyrazole-carboxylic acid synthesis. Work published by Janin in 2013 provided comprehensive protocols for the preparation of 4-substituted 3-carboxypyrazoles, demonstrating improved yields and broader substrate scope compared to earlier methodologies. These advances have been particularly important for enabling the efficient preparation of compounds like this compound, where the combination of pyridine and pyrazole ring systems requires careful optimization of reaction conditions to achieve successful coupling.

Contemporary research efforts have expanded the scope of pyrazole-carboxylic acid chemistry to include various substitution patterns and functional group combinations. The development of reliable synthetic routes to compounds containing both pyridine and pyrazole moieties has opened new avenues for pharmaceutical research, where these heterocyclic combinations are increasingly recognized for their potential biological activities. Modern synthetic approaches emphasize efficiency, selectivity, and environmental compatibility, reflecting broader trends in pharmaceutical chemistry toward sustainable and scalable synthetic methodologies.

Properties

IUPAC Name

1-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQIEMRCIPUTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911463-81-5
Record name 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Catalytic One-Step Synthesis Using 3,5-Pyrazole Dicarboxylic Acid and Pyridine

A notable method described in a 2018 patent involves a one-step catalytic synthesis using 3,5-pyrazole dicarboxylic acid and pyridine (or pyridine derivatives) in the presence of a copper salt catalyst. The process is summarized as follows:

Step Description
a) Mix equimolar 3,5-pyrazole dicarboxylic acid and water-soluble copper salt in a pyridine-water solvent (15 mL).
b) Heat the sealed reaction mixture at 160–250°C for 6–48 hours to promote reaction and cyclization.
c) Add saturated sodium sulfide solution to remove copper ions by complexation and filtration.
d) Adjust aqueous phase acidity to pH < 5 and perform organic solvent extraction (3 × 20 mL).
e) Dry and evaporate organic phase to isolate 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid.

Key features:

  • Catalyst: Copper salt (e.g., CuSO4 or CuCl2).
  • Reaction medium: Pyridine-water mixture.
  • Yield: Up to 53%, higher than traditional multi-step methods.
  • Advantages: One-step synthesis, simple operation, environmentally friendly, and safer raw materials.
  • Reaction time and temperature are adjustable to optimize yield and purity.

This method contrasts with earlier multi-step syntheses that involved hazardous reagents such as hydrazine and multiple purification steps, resulting in lower overall yields (~23%) and higher costs.

Multi-Step Synthesis via Ester Intermediates and Hydrazine Derivatives

Traditional synthetic routes to this compound often involve:

  • Preparation of ethyl esters such as 4-ethoxy-2-carbonyl-3-butenoic acid ethyl ester.
  • Reaction with 2-chloropyridine or 2-bromopyridine to introduce the pyridinyl substituent.
  • Cyclization with hydrazine to form the pyrazole ring.
  • Hydrolysis of the ester group to yield the carboxylic acid.

This multi-step process is detailed in earlier literature (Holzer et al., 1993; Evans et al., 2000; Orrego-Hernández et al., 2015). The drawbacks include:

  • Use of hazardous hydrazine, a strong reducing agent.
  • Multiple reaction and purification steps.
  • Low overall yield (~23%).
  • Higher material cost and operational complexity.

Alternative Synthetic Approaches and Derivative Preparations

Other studies have synthesized pyrazole derivatives linked to pyridine carboxylic acids, focusing on various substitution patterns and biological evaluation. For instance, pyrazole-substituted pyridine carboxylates and carboxylic acids have been prepared via condensation and cyclization reactions, followed by characterization through NMR, IR, and mass spectrometry.

Additionally, pyrazole-3-carboxamide derivatives bearing pyridin-4-yl substituents have been synthesized through amide coupling reactions involving pyrazole-3-carboxylic acid precursors. These methods typically employ reagents such as carbonyldiimidazole (CDI) for activation and amines for coupling, followed by purification via chromatography. These derivatives provide insight into functional group tolerance and synthetic versatility but are beyond the direct preparation of the acid itself.

Comparative Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Catalytic one-step synthesis 3,5-pyrazole dicarboxylic acid, pyridine, copper salt catalyst 160–250°C, 6–48 h, pyridine-water solvent Up to 53 Simple, one-step, safer, eco-friendly Requires high temperature and long reaction time
Multi-step ester route Vinyl ether, ethyl oxalyl chloride, 2-chloropyridine, hydrazine Multiple steps, reflux, hydrolysis ~23 Established method, versatile Hazardous reagents, low yield, complex
Amide coupling for derivatives Pyrazole-3-carboxylic acid, CDI, amines Room temp to reflux, organic solvents 48–56 (for amides) Functional group tolerance, derivative synthesis Not direct acid synthesis, multi-step

Research Findings and Notes

  • The catalytic one-step method improves yield and safety compared to classical multi-step routes, making it suitable for scale-up and industrial applications.
  • Copper salt catalysts facilitate the selective cyclization and substitution reactions, while metal scavengers ensure product purity by removing residual copper ions.
  • Reaction optimization involves balancing temperature and time to maximize yield without decomposition.
  • The pyridine-water solvent system plays a dual role as reactant and medium, enhancing reaction efficiency.
  • Analytical data such as NMR, IR, and mass spectrometry confirm the structural integrity of the synthesized acid and its derivatives.

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The carboxylic acid moiety undergoes typical derivatization reactions, enabling the synthesis of functionalized pyrazole derivatives.

Esterification

Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) yields esters. For example:
C9H7N3O2+CH3OHH+C10H9N3O2+H2O\text{C}_{9}\text{H}_{7}\text{N}_{3}\text{O}_{2}+\text{CH}_{3}\text{OH}\xrightarrow{\text{H}^{+}}\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{2}+\text{H}_{2}\text{O}
This reaction is critical for enhancing solubility or enabling further nucleophilic substitutions .

Amide Formation

The acid reacts with amines or hydrazines to form amides. For instance, treatment with 2,3-diaminopyridine produces pyrazole-3-carboxamide derivatives (69% yield) . Acid chlorides (generated via thionyl chloride) are intermediates for nucleophilic acyl substitution .

Reaction Conditions Product Yield Ref.
Amidation with 2,3-diaminopyridineReflux, excess acid chloride1H-pyrazole-3-carboxamide69%
Esterification (methanol)H₂SO₄, refluxMethyl pyrazole-3-carboxylate85%

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitution and cyclization reactions.

Electrophilic Substitution

Halogenation at the pyrazole ring occurs under mild conditions. Chlorination with Cl₂/FeCl₃ introduces halogens at positions 4 or 5, depending on directing effects of substituents .

Ring Expansion

Heating with hydrazine derivatives induces ring expansion. For example, reaction with 2-hydrazinopyridine forms imidazo[4,5-b]pyridine derivatives (49% yield) .

Pyridine Substituent Reactions

The pyridin-4-yl group directs electrophilic attacks and participates in coordination chemistry.

Coordination Complexes

The nitrogen atoms in pyridine and pyrazole act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic applications .

Decarboxylation and Thermal Degradation

At elevated temperatures (>200°C), decarboxylation produces 1-(pyridin-4-yl)-1H-pyrazole, releasing CO₂. This reaction is facilitated by acidic or basic conditions .

C9H7N3O2ΔC8H6N3+CO2\text{C}_{9}\text{H}_{7}\text{N}_{3}\text{O}_{2}\xrightarrow{\Delta}\text{C}_{8}\text{H}_{6}\text{N}_{3}+\text{CO}_{2}

Oxidation

The pyrazole ring resists oxidation, but the pyridine moiety can be oxidized to N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties.

Heterocyclic Condensation Reactions

The compound serves as a precursor in multicomponent reactions. For example:

  • Friedel-Crafts alkylation : Reacts with activated aromatics (e.g., anisole) to form fused heterocycles .

  • Knoevenagel condensation : Forms α,β-unsaturated derivatives with aldehydes, useful in agrochemical synthesis .

Key Mechanistic Insights

  • Amidation Mechanism : The acid chloride intermediate undergoes nucleophilic attack by amines, with charge redistribution at the carbonyl carbon (confirmed by AM1 calculations) .

  • Ring Expansion Pathway : Coordination of pyridine nitrogen to electrophiles (e.g., POCl₃) activates the pyrazole ring for cyclization .

Scientific Research Applications

Scientific Research Applications

1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid and its derivatives are used in diverse scientific fields:

  • Chemistry The compound serves as a building block in synthesizing complex heterocyclic compounds.
  • Biology It is explored for potential antimicrobial and anticancer properties due to its interactions with biological targets.
  • Medicine Researches explore its potential in drug development, particularly for targeting specific enzymes or receptors.
  • Industry It is utilized to develop novel materials with unique electronic or optical properties.

This compound has demonstrated diverse biological activities, making it valuable in medicinal chemistry.

Anticancer Activity Research indicates that compounds containing a pyrazole scaffold possess anticancer properties and can inhibit the proliferation of various cancer cell lines.

Cancer TypeCell LineIC50 (µM)
Lung CancerA54910.5
Breast CancerMDA-MB-2318.7
Colorectal CancerHCT11612.3
Prostate CancerLNCaP9.8

These results suggest its potential in developing therapeutic agents for multiple cancer types.

Antimicrobial Activity The compound has demonstrated antimicrobial properties against various pathogens in in vitro studies.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest its potential as a template for developing new antimicrobial agents.

Anti-inflammatory Effects This compound has also shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats revealed that the compound significantly reduced inflammation compared to control groups, suggesting its potential application in treating inflammatory diseases.

Use in Synthesis

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Pyridin-4-yl vs. Aryl Groups: 1-(4-Fluorophenyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid (11i): Substitution with 4-fluorophenyl and 2,6-dimethoxyphenyl groups introduces strong electron-withdrawing (F) and electron-donating (OCH₃) effects. This dual substitution enhances solubility in polar solvents compared to the pyridin-4-yl analogue . 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: Positional isomerism (pyridin-3-yl vs. The pyridin-4-yl group allows for linear π-stacking interactions, whereas pyridin-3-yl may engage in edge-to-face interactions .

Substituent Variations at Position 5

  • This contrasts with the unsubstituted position 5 in the parent compound .
  • 5-Methyl-1-(Pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic Acid : A methyl group at position 5 and a pyridin-4-ylmethyl group at position 1 create a more rigid structure. The methyl group may reduce rotational freedom, affecting conformational stability .

Carboxylic Acid Derivatives

  • Methyl Ester Derivatives : Hydrolysis of methyl esters (e.g., methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) to carboxylic acids is a common synthetic step. The pyridin-4-yl analogue’s ester-to-acid conversion likely follows similar conditions (e.g., NaOH/THF-MeOH) but may exhibit faster kinetics due to the pyridine ring’s electron-withdrawing effects .
  • Amide Derivatives : 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide demonstrates how replacing the carboxylic acid with an amide group alters bioactivity. The parent carboxylic acid may serve as a precursor for prodrugs or covalent inhibitors .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogues

Compound Name Substituents (Positions) Molecular Weight Key Spectral Data (¹H NMR)
1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid 1: Pyridin-4-yl; 3: COOH 215.19 Not reported in evidence
11i 1: 4-F-C₆H₄; 5: 2,6-(OCH₃)₂C₆H₃ 388.35 δ 7.23–7.36 (m, 3H), 3.60 (s, 6H, OCH₃)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1: Allyl; 3: NH₂; 4: COOH 181.17 δ 6.52 (d, J=8.5 Hz, 2H), 3.60 (s, 6H)
5-(Propan-2-yl)-1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid 1: Pyridin-4-yl; 5: iPr 257.27 Not reported in evidence

Biological Activity

1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique chemical properties. Its molecular formula is C9H7N3O2C_9H_7N_3O_2 with a CAS number of 911463-81-5. The presence of nitrogen in both rings allows for various interactions with biological targets, making it a versatile building block in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as an inhibitor by binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, influencing cellular signaling pathways and biological responses .

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54910.5
Breast CancerMDA-MB-2318.7
Colorectal CancerHCT11612.3
Prostate CancerLNCaP9.8

These results suggest potential for development into therapeutic agents targeting multiple cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings indicate that the compound could serve as a template for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats revealed that the compound significantly reduced inflammation compared to control groups, suggesting its potential application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting its versatility:

  • Synthesis of Derivatives : A series of derivatives were synthesized to enhance bioactivity. For instance, modifications at the carboxylic acid position improved solubility and potency against cancer cell lines.
  • Molecular Modeling Studies : Computational studies have been conducted to predict binding affinities with specific targets like protein kinases involved in cancer progression.
  • In Vivo Studies : Animal models have validated the in vitro findings, demonstrating significant tumor reduction in xenograft models when treated with the compound .

Q & A

Q. What are the common synthetic routes for 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid, and what are their key reaction conditions?

Methodological Answer: The compound is typically synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate undergoes hydrolysis under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield the carboxylic acid derivative . Alternative routes include direct cyclization of pyridine-substituted pyrazole intermediates using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Key parameters include:

  • Temperature: 60–80°C for hydrolysis.
  • Catalyst: Base (e.g., NaOH) for ester cleavage.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Synthetic Method Conditions Yield Reference
Alkaline hydrolysis of ester1M NaOH, ethanol, 70°C, 6 hr~75%*
Direct cyclizationDCC, DMF, rt, 12 hr~60%*
*Yields estimated from analogous reactions in cited studies.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For pyrazole-carboxylic acid derivatives, crystals are grown via slow evaporation of a solvent (e.g., methanol or DMSO). The structure is stabilized by:

  • Hydrogen bonds: Between the carboxylic acid (–COOH) and pyridine/pyrazole nitrogen atoms (N–H⋯O, O–H⋯N) .
  • π-π stacking: Between aromatic pyridine and pyrazole rings (distance: ~3.5 Å).
  • Van der Waals interactions: Contributing to packing efficiency.

Key Data from Analogous Structures:

Interaction Type Distance (Å) Angle (°) Reference
N–H⋯O (carboxylic acid)2.65165
O–H⋯N (pyridine)2.78158

Advanced Research Questions

Q. What challenges arise in optimizing the reaction yield during scale-up synthesis, and how are they addressed?

Methodological Answer: Scale-up introduces challenges such as:

  • Byproduct formation: Due to prolonged heating or incomplete ester hydrolysis. Mitigated by stepwise temperature control and real-time HPLC monitoring .
  • Solubility issues: Carboxylic acid derivatives often precipitate prematurely. Use of co-solvents (e.g., THF:water mixtures) improves homogeneity .
  • Catalyst efficiency: Homogeneous catalysts (e.g., DMAP) enhance reaction rates but require careful removal during purification.

Optimization Strategies:

  • Design of Experiments (DoE): To identify critical parameters (e.g., pH, solvent ratio).
  • Flow chemistry: For continuous hydrolysis, reducing reaction time by 30% .

Q. How do computational methods predict the binding affinity of this compound with kinase targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to study interactions with kinase ATP-binding pockets. Steps include:

Protein preparation: Retrieve kinase structure (e.g., PDB ID 1ATP) and remove water molecules.

Ligand preparation: Optimize protonation states of the carboxylic acid and pyridine groups at physiological pH .

Docking: Grid box centered on the ATP-binding site; scoring functions (e.g., Gibbs free energy) rank binding poses.

MD simulations (100 ns): Assess stability of ligand-protein complexes using RMSD and hydrogen bond analysis.

Key Findings from Analogous Studies:

  • Pyrazole-carboxylic acids show strong hydrogen bonding with conserved kinase residues (e.g., Glu91 in PKA) .
  • Trifluoromethyl groups enhance hydrophobic interactions but may reduce solubility .

Q. What contradictions exist in reported physicochemical properties, and how are they resolved experimentally?

Methodological Answer: Discrepancies in solubility and stability data are common due to varying measurement conditions. For example:

  • Solubility in water: Ranges from "insoluble" to "slightly soluble" depending on pH (e.g., higher solubility at pH >7 due to deprotonation) .
  • Thermal stability: Decomposition temperatures vary by 10–15°C across studies, likely due to impurities.

Resolution Methods:

  • Standardized protocols: USP/Ph. Eur. guidelines for solubility testing.
  • DSC/TGA analysis: To determine exact melting/decomposition points .

Q. How is the compound’s bioactivity assessed in pharmacological studies, and what are key pitfalls in assay design?

Methodological Answer:

  • In vitro assays:
    • Kinase inhibition: ADP-Glo™ assay for IC50 determination.
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa).
  • Pitfalls:
    • Non-specific binding: Add bovine serum albumin (BSA) to reduce false positives.
    • pH sensitivity: Carboxylic acid ionization affects membrane permeability (use buffers at pH 6.5–7.5) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
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1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.